molecular formula C10H19NS B13190297 7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane

7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane

Katalognummer: B13190297
Molekulargewicht: 185.33 g/mol
InChI-Schlüssel: JSZUBJGTTNMBBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,7-Dimethyl-1-thia-4-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes a sulfur atom and a nitrogen atom within a spirocyclic framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . This reaction proceeds through a one-pot three-component reaction to yield the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane involves its interaction with molecular targets within cells. The compound has been shown to induce apoptosis in cancer cells, likely through the activation of specific signaling pathways that lead to cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to inhibit cell proliferation and induce apoptosis makes it a promising candidate for further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,7-Dimethyl-1-thia-4-azaspiro[45]decane stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H19NS

Molekulargewicht

185.33 g/mol

IUPAC-Name

7,7-dimethyl-1-thia-4-azaspiro[4.5]decane

InChI

InChI=1S/C10H19NS/c1-9(2)4-3-5-10(8-9)11-6-7-12-10/h11H,3-8H2,1-2H3

InChI-Schlüssel

JSZUBJGTTNMBBX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCC2(C1)NCCS2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.